n-Cbz-trans-1,4-cyclohexanediamine
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Overview
Description
N-Cbz-trans-1,4-cyclohexanediamine is a specialty product used for proteomics research . It has a molecular formula of C14H20N2O2 and a molecular weight of 248.326 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.321 Da and a monoisotopic mass of 248.152481 Da . It’s also worth noting that the related compound trans-1,4-Cyclohexanediamine has a boiling point of 199.4°C at 760 mmHg, a density of 0.9±0.1 g/cm3, and a vapor pressure of 0.3±0.4 mmHg at 25°C .Scientific Research Applications
Molecular Discrimination and Analysis
- Enantio-differentiation of Molecules: A study described the use of chiral hydroxamic acid derived from cyclohexanediamine for discrimination of molecules with diverse functionalities, highlighting its potential in accurate measurement of enantiomeric excess (Lakshmipriya, Chaudhari, & Suryaprakash, 2015).
- Pharmaceutical Analysis: Derivatization with naphthalene-2,3-dicarboxaldehyde/cyanide was reported for the spectrofluorimetric determination of tranexamic acid in hydrogel patch formulations, showcasing a novel analytical application (Duangrat, Wongsri, & Pongpaibul, 2008).
Environmental Monitoring
- Monitoring Pharmaceutical Residues: The use of polar organic chemical integrative sampling (POCIS) passive samplers for screening pharmaceuticals and their transformation products in seawater was explored, with findings indicating the presence of anticonvulsant residues and metabolites in marine environments (Martínez Bueno et al., 2016).
Materials Science and Polymer Chemistry
- Polyimide Materials: Research on polyimides containing the trans-1,4-cyclohexane unit revealed their application in creating materials with low dielectric constants and thermal expansion coefficients, important for electronics and aerospace industries (Hasegawa, Horiuchi, & Wada, 2007).
- Fluorescent Zinc Sensors: Cyclohexanediamine-based derivatives were developed for zinc-induced fluorescent response, providing a tool for metal ion sensing with applications in bioimaging and environmental monitoring (Mikata et al., 2013).
Chemical Synthesis and Catalysis
- Chemoselective Hydrogenation: A method for the chemoselective hydrogenation of various functional groups with retention of the N-Cbz protective group was established, demonstrating the versatility of cyclohexanediamine derivatives in synthetic chemistry (Hattori, Sajiki, & Hirota, 2000).
Environmental Biotechnology
- Biodegradation of Pesticides: Studies on the microbial degradation of Carbendazim (CBZ) by bacterial strains identified the influence of humic acid, iron, and copper on the degradation process, proposing a sustainable method for bioremediation of agricultural fields contaminated with pesticides (Singh, Kumar, Singh, & Singh, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
n-Cbz-trans-1,4-cyclohexanediamine is a specialty product used in proteomics research It’s known that it’s used as a molecular scaffold for the structural modification and synthesis of drug molecules .
Mode of Action
As a common organic synthesis intermediate, it’s likely that it interacts with its targets by serving as a structural backbone, facilitating the formation of complex molecules in drug synthesis .
Biochemical Pathways
It’s known to be used in the synthesis of molecules involved in the unfolded protein response (upr), a cellular stress response related to protein misfolding .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific molecules it’s used to synthesize. In the context of UPR-related stress response inhibitors, it may contribute to the reduction of protein misfolding and cellular stress .
Properties
IUPAC Name |
benzyl N-(4-aminocyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBZZUMWRXDSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933643 |
Source
|
Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149423-70-1, 149423-77-8 |
Source
|
Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cbz-trans-1,4-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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